molecular formula C9H9BrClNO2 B3177714 3-Bromo-4-chloro-5-methoxy-N-methylbenzamide CAS No. 2089311-47-5

3-Bromo-4-chloro-5-methoxy-N-methylbenzamide

Cat. No. B3177714
CAS RN: 2089311-47-5
M. Wt: 278.53 g/mol
InChI Key: QEKCNXSHXWKMHI-UHFFFAOYSA-N
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Description

“3-Bromo-4-chloro-5-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C9H9BrClNO2 . It has a molecular weight of 278.53 . The compound is available in a liquid form .


Molecular Structure Analysis

The InChI code for “3-Bromo-4-chloro-5-methoxy-N-methylbenzamide” is 1S/C9H9BrClNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Bromo-4-chloro-5-methoxy-N-methylbenzamide” is a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 278.53 .

Scientific Research Applications

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives, including compounds with bromo, methoxy, and chloro substituents, highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Biological Activity

Another study details the efficient synthesis of a compound with a similar structural motif, highlighting the relevance of such synthetic routes in the development of pharmaceutical agents targeting dopamine D2 and D3 and serotonin-3 (5-HT3) receptors (Hirokawa, Horikawa, & Kato, 2000).

Antagonist Benzamide Derivatives

Research on benzamide derivatives synthesized from compounds with bromo and chloro substituents indicates their potential as non-peptide CCR5 antagonists. This suggests applications in designing receptor antagonists for therapeutic purposes (Bi, 2015).

Antioxidant Properties

Investigations into halogenated compounds derived from vanillin, including bromo and chloro derivatives, have explored their antioxidant activities. Such research underscores the potential of structurally similar compounds in developing antioxidant agents (Rijal, Haryadi, & Anwar, 2022).

Structural and Molecular Modeling

A study on the molecular structure and absolute configuration of some benzamide derivatives, including methoxy and chloro substituents, employed X-ray crystallography and spectroscopic methods. This research contributes to the understanding of how structural variations influence molecular interactions and potential medicinal applications (Galal et al., 2018).

Safety and Hazards

The compound is categorized as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 .

properties

IUPAC Name

3-bromo-4-chloro-5-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-12-9(13)5-3-6(10)8(11)7(4-5)14-2/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKCNXSHXWKMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-5-methoxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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